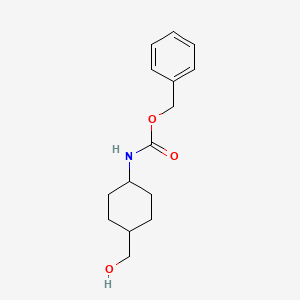

Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate: is a chemical compound with the molecular formula C15H21NO3 and a molecular weight of 263.33 g/mol . This compound is used in various scientific research applications, including pharmaceutical testing .

Vorbereitungsmethoden

The synthesis of Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate involves several steps. One common method includes the reaction of trans-4-(hydroxymethyl)cyclohexanol with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Analyse Chemischer Reaktionen

Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Wissenschaftliche Forschungsanwendungen

Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate is used in various scientific research fields:

Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.

Medicine: It is employed in pharmaceutical research to study its potential therapeutic effects and pharmacokinetics.

Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate can be compared with other similar compounds such as:

Benzyl carbamate: Similar in structure but lacks the cyclohexyl group.

Cyclohexyl carbamate: Similar but lacks the benzyl group.

Trans-4-(hydroxymethyl)cyclohexylcarbamate: Similar but lacks the benzyl ester group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Biologische Aktivität

Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has a unique molecular structure characterized by:

- Molecular Formula : C13H17N1O3

- Molar Mass : Approximately 229.32 g/mol

- Physical State : Solid, slightly soluble in water

- Density : 1.05 g/cm³

- Boiling Point : Approximately 351.6 °C

This structure includes a benzyl group, a hydroxymethyl group, and a cyclohexyl ring attached to a carbamate functional group, which contributes to its biological activity.

The biological activity of this compound primarily involves interactions with specific enzymes and receptors. The compound can:

- Inhibit Enzyme Activity : It binds to the active sites of enzymes or alters their structures, leading to reduced enzymatic activity. This inhibition can affect metabolic pathways and cellular functions crucial for various diseases .

- Modulate Receptor Signaling : By interacting with cellular receptors, it influences signaling pathways that regulate cell proliferation, apoptosis, and other vital processes .

Enzyme Inhibition Studies

Research has demonstrated that this compound exhibits enzyme inhibition properties. For instance:

- Case Study 1 : In vitro studies showed that the compound effectively inhibited specific hydrolases involved in lipid metabolism, suggesting potential applications in metabolic disorders .

- Case Study 2 : Further investigations revealed that it could inhibit topoisomerase II, an enzyme critical for DNA replication and repair, indicating its potential as an antitumor agent .

Pharmacological Applications

The compound's biological activity opens avenues for various therapeutic applications:

- Anticancer Agent : Due to its ability to inhibit topoisomerase II, it may serve as a lead compound for developing anticancer drugs.

- Metabolic Disorders : Its interaction with lipid-metabolizing enzymes positions it as a candidate for treating conditions like obesity and diabetes.

- Anti-aging Properties : Initial studies suggest potential applications in cosmetic formulations targeting aging skin due to its influence on cellular signaling pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Benzyl Carbamate | Lacks hydroxymethyl group | Limited enzyme inhibition |

| Cyclohexylcarbamate | Lacks benzyl group | Reduced hydrophobic interactions |

| 4-Hydroxymethylbenzamide | Similar hydroxymethyl group | Different receptor interactions |

This compound stands out due to its specific trans configuration and the presence of both the benzyl and hydroxymethyl groups, which contribute to its distinctive biological activities compared to its analogs .

Future Research Directions

Despite promising findings, further research is needed to fully elucidate the biological profile of this compound:

- In Vivo Studies : Conducting animal studies to evaluate its efficacy and safety in living organisms.

- Mechanistic Studies : Investigating detailed mechanisms through which it interacts with various biological targets.

- Formulation Development : Exploring its potential in pharmaceutical and cosmetic formulations.

Eigenschaften

IUPAC Name |

benzyl N-[4-(hydroxymethyl)cyclohexyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c17-10-12-6-8-14(9-7-12)16-15(18)19-11-13-4-2-1-3-5-13/h1-5,12,14,17H,6-11H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUWJTPPKGZEAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CO)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.